(1Z)-1-[(4-chlorophenyl)imino]-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring. The presence of the 4-chlorophenyl group and the diimine functionality in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under specific conditions. One common method includes the use of a condensation reaction where 4-chlorobenzaldehyde reacts with an amine in the presence of a catalyst to form the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the diimine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the 4-chlorophenyl group and has shown antiviral activity.
N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Known for its antitubercular activity.
Uniqueness
(1Z)-N1-(4-CHLOROPHENYL)-2,
Properties
Molecular Formula |
C14H10ClN3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C14H10ClN3/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,(H2,16,17,18) |
InChI Key |
MFOOGZWOWXURTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.